molecular formula C38H56O13 B1244109 Opercurin A

Opercurin A

Cat. No.: B1244109
M. Wt: 720.8 g/mol
InChI Key: PQOVWWZVVIGRPP-VAQRSBOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C38H56O13

Molecular Weight

720.8 g/mol

IUPAC Name

[(E,6R)-6-hydroxy-6-[(2R,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate

InChI

InChI=1S/C38H56O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-30,32,39,41,44-46,48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22-,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1

InChI Key

PQOVWWZVVIGRPP-VAQRSBOCSA-N

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O

Synonyms

opercurin A

Origin of Product

United States

Chemical Reactions Analysis

Scope of Reviewed Materials

The search results covered topics including:

  • Precipitation and redox reactions

  • Chemical reaction optimization strategies (e.g., OFAT, DoE)

  • Organic reaction mechanisms (nucleophilic substitution, stereochemistry)

  • Reagent table calculations for organic synthesis4

  • Bioorthogonal reactions in living systems (e.g., oxime, imine cleavage)

  • Novel alkane activation via non-classical cations

  • Electron microscopy studies of buckyball reactions

Opercurin A was not mentioned in any of these sources.

Implications of Missing Data

The absence of references to this compound in the reviewed literature suggests:

  • The compound may be newly discovered or understudied.

  • Research on its reactivity might be limited to proprietary or non-public datasets.

  • Available peer-reviewed studies may use alternative nomenclature.

Recommended Next Steps

To address this gap, consider:

  • Specialized Databases : Query platforms like SciFinder, Reaxys, or PubMed for this compound-specific studies.

  • Patent Literature : Investigate chemical patents for proprietary synthesis or application details.

  • Structural Analysis : If the compound’s structure is known, predict reactivity using computational tools (e.g., DFT calculations).

Limitations of Current Sources

The provided materials lack specificity for this compound. For authoritative insights, direct access to primary research articles or experimental data is required.

Comparison with Similar Compounds

Critical Limitations in the Evidence

  • Definition or properties of Opercurin A: No structural, functional, or biochemical data are available in the provided sources.
  • Research findings or data tables : While includes a table for outlier data analysis, it is unrelated to chemical compounds .

Gaps in the Evidence

The absence of relevant chemical literature in the provided materials makes it impossible to:

  • Identify this compound’s chemical class (e.g., alkaloid, peptide, terpenoid).
  • Compare its pharmacological activity, toxicity, or synthesis pathways with analogous compounds.
  • Reference peer-reviewed studies or authoritative databases (e.g., PubChem, ChemSpider), which are critical for validating chemical data .

Recommendations for Future Research

To address this gap, the following steps are advised:

Consult specialized chemical databases :

Review comparative studies :

  • Search for this compound in journals like Journal of Natural Products or Phytochemistry for structural analogs.

Validate sources :

  • Follow guidelines in for evaluating credible chemical data .

Hypothetical Framework for Comparison (If Data Existed)

While speculative, a rigorous comparison might include:

Table 1: Structural Comparison

Compound Molecular Formula Key Functional Groups Bioactivity (IC50) Source Organism
This compound (Hypothetical) Lactone, hydroxyl 10 nM (Anticancer) Marine sponge
Compound X C30H45NO4 Terpenoid, ketone 25 nM (Anticancer) Fungus
Compound Y C22H34O7 Glycoside, ester 50 nM (Antimicrobial) Plant

Table 2: Pharmacological Profiles

Compound Target Pathway Toxicity (LD50) Clinical Phase
This compound PI3K/AKT/mTOR 50 mg/kg (mice) Preclinical
Compound X MAPK/ERK 30 mg/kg (mice) Phase I
Compound Y Cell wall synthesis 100 mg/kg (mice) Discontinued

Q & A

Q. How can researchers ensure their this compound studies meet peer-review standards for reproducibility?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (spectra, assay results) in public repositories (e.g., Zenodo, Figshare). Publish synthetic protocols in detail, including failed experiments. Use standardized nomenclature (IUPAC) and reference controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Opercurin A
Reactant of Route 2
Opercurin A

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